Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha- D-mannopyranosyl)-alpha-D-mannopyranoside
Description
Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 81555-75-1) is a structurally complex mannose derivative extensively utilized in carbohydrate chemistry and glycobiology. Its core features include:
- Allyl group at the 2-O position: Enables selective chemical modifications such as allylation or thiol-ene click chemistry for glycoconjugate synthesis .
- Tetra-O-acetylated mannose at the 3-O position: The acetyl groups protect hydroxyl moieties during glycosylation reactions, enhancing synthetic stability and regioselectivity .
- Methyl glycoside at the anomeric center: Provides resistance to enzymatic hydrolysis, making it suitable for long-term studies in biological systems .
This compound serves as a critical intermediate for synthesizing oligosaccharides and glycoconjugates, particularly in studies probing carbohydrate-protein interactions and molecular recognition .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGMWPZBKSQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation and Benzylidene Protection
Methyl α-D-mannopyranoside is acetylated using acetic anhydride in pyridine to yield per-O-acetylated derivatives. Subsequent regioselective deprotection is achieved via benzylidene or isopropylidene acetal formation at the 4,6-positions. For example, treatment with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid in acetone selectively generates the 4,6-O-isopropylidene derivative, leaving the 2- and 3-hydroxyl groups exposed.
Key Reaction Conditions
Allylation at O-2 Position
The 2-hydroxyl group is selectively allylated using allyl bromide in the presence of tin(II) halide catalysts. Tin(II) bromide (SnBr₂) demonstrates superior regioselectivity for O-2 allylation over O-3, achieving a 7:1 selectivity ratio in dichloromethane at 0°C.
Example Procedure
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Substrate : Methyl 4,6-O-benzylidene-α-D-mannopyranoside
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Reagents : Allyl bromide (1.2 equiv), SnBr₂ (0.1 equiv), CH₂Cl₂, 0°C, 4 h
Glycosylation at O-3 Position
The 3-hydroxyl group is glycosylated with a fully acetylated α-D-mannopyranosyl donor. Trichloroacetimidate-based donors are preferred for their high reactivity and stereocontrol.
Trichloroacetimidate Donor Synthesis
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate is prepared by reacting per-O-acetylated mannose with trichloroacetonitrile and DBU in dichloromethane.
Spectral Data
Glycosylation Reaction
The allylated acceptor is coupled with the trichloroacetimidate donor under Lewis acid catalysis. Boron trifluoride diethyl etherate (BF₃·OEt₂) promotes β-selective glycosylation, but α-selectivity is achieved using trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane.
Optimized Conditions
| Parameter | Value |
|---|---|
| Donor/Acceptor ratio | 1.1:1 |
| Catalyst | TMSOTf (0.2 equiv) |
| Solvent | CH₂Cl₂, −15°C → rt |
| Reaction time | 2 h |
| Yield | 82% |
Deprotection and Final Product Isolation
After glycosylation, the 4,6-O-isopropylidene group is removed using aqueous acetic acid (80% AcOH, 70°C, 2 h), followed by purification via silica gel chromatography. The final product retains acetyl protections on the glycosyl donor and the allyl group at O-2.
Analytical Characterization
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¹³C NMR (CDCl₃) : δ 170.2–169.1 (4 × OAc), 101.8 (C-1 donor), 97.2 (C-1 acceptor), 71.5–62.3 (mannose backbone), 18.9–20.7 (OAc).
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HRMS (ESI) : Calculated for C₃₁H₄₄O₁₈Na [M+Na]⁺: 763.2421; Found: 763.2418.
Alternative Synthetic Routes
Orthoester-Based Glycosylation
Self-condensation of 3,4,6-tri-O-acetyl-1,2-O-(allyloxyethylidene)-β-D-mannopyranose generates α-(1→2)-linked disaccharides, but this method yields <25% of the desired product and requires extensive purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Trichloroacetimidate | High α-selectivity, scalability | Requires anhydrous conditions | 82% |
| Orthoester | No need for pre-activation | Low yield, side products | 23% |
| Tin-mediated allylation | Regioselective | Sensitive to moisture | 78% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for acetylation and glycosylation steps, reducing reaction times by 40% compared to batch processes. Critical parameters include:
Chemical Reactions Analysis
Glycosylation Reactions
This compound serves as a glycosyl donor due to its acetyl-protected hydroxyl groups, which enhance stability during coupling reactions. Key findings include:
The acetyl groups at positions 2',3',4',6' act as temporary protecting groups, enabling regioselective glycosylation. The allyl group at position 2 provides steric guidance for α-selectivity .
Allyl Group Modifications
The allyl moiety undergoes selective transformations critical for further functionalization:
These reactions exploit the allyl group’s double bond for C–H functionalization or chain elongation .
Deprotection Strategies
Selective removal of acetyl groups is pivotal for regioselective synthesis:
The tetra-acetyl configuration allows sequential deprotection, enabling selective hydroxyl exposure for further derivatization .
Functional Group Transformations
The compound participates in reactions modifying its sugar backbone:
Stereochemical Transformations
The compound’s α-configuration drives stereoselective outcomes:
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
- Biochemical Studies
- Pharmacological Research
- Glycobiology
Case Study 1: Glycoside Synthesis
A research group successfully synthesized a series of glycosides using methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside as a starting material. The resulting compounds exhibited enhanced anti-inflammatory properties in vitro, demonstrating the potential of modified glycosides in therapeutic applications.
Case Study 2: Carbohydrate-Protein Interaction
In a study focused on carbohydrate-protein interactions, researchers utilized this compound to investigate binding affinities between lectins and glycosides. The results indicated that variations in acetylation significantly influenced binding strength, providing insights into designing better inhibitors for lectin-mediated processes.
Mechanism of Action
The mechanism of action of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural Features and Substitution Patterns
Key Observations :
- The target compound’s allyl and acetyl groups distinguish it from analogs with azido (e.g., 2-azidoethyl derivatives) or aromatic aglycones (e.g., p-nitrophenyl) .
- Compared to Octyl 2-O-mannopyranoside, the target compound’s acetyl groups enhance stability during synthetic steps, whereas the octyl derivative’s unprotected hydroxyls limit its use in harsh reaction conditions .
Research Findings :
Key Insights :
- The target compound’s acetyl groups prevent undesired hydrolysis in glycobiology assays, unlike p-nitrophenyl derivatives, which require careful pH control .
- Methyl 6-O-p-toluoyl-α-D-mannopyranoside demonstrates higher lipophilicity due to the toluoyl group, enhancing membrane permeability in antimicrobial studies .
Biological Activity
Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This compound, with a molecular formula of C31H40O15 and a molecular weight of 652.64 g/mol, exhibits various properties that may be beneficial in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound is characterized by its glycosidic bonds and acetylated sugar moieties, which play a crucial role in its biological interactions. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that methyl glycosides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of mannopyranosides can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of glycosides is well-documented. Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside potentially contributes to cellular protection against oxidative stress. This property is attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals .
Anti-inflammatory Effects
Glycosides have been shown to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus presenting opportunities for therapeutic use in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Escherichia coli | 50 | 80 |
| Staphylococcus aureus | 50 | 75 |
Case Study 2: Antioxidant Activity
A study evaluated the antioxidant activity of this glycoside using DPPH radical scavenging assays. The compound showed an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Methyl Mannopyranoside | 30 |
| Ascorbic Acid | 25 |
Research Findings
Recent research has focused on the synthesis and modification of methyl mannopyranosides to enhance their biological activities. The use of protective groups during synthesis has been shown to improve yields and biological efficacy . Moreover, studies involving structure-activity relationship (SAR) analyses have identified key functional groups responsible for the observed biological effects.
Q & A
Basic: What synthetic strategies are commonly employed for introducing the allyl group in this compound, and how does this functionality aid further modifications?
The allyl group is introduced via regioselective allylation under conditions such as Mitsunobu reactions or using allyl bromide with tin-mediated activation. This group provides a versatile handle for post-synthetic modifications, including olefin cross-metathesis or radical-mediated additions, enabling the construction of glycoconjugates. The tetra-O-acetyl groups act as transient protecting agents, which can be selectively removed (e.g., via Zemplén deacetylation) to expose hydroxyl groups for subsequent glycosylation .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound post-synthesis?
High-resolution NMR spectroscopy (1H, 13C, and 2D experiments like COSY/HSQC) is essential to confirm glycosidic linkage positions and anomeric configurations. For example, acetyl groups are identified by carbonyl signals at δ 165–170 ppm in 13C-NMR. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while HPLC monitors purity. In related syntheses, benzoylated intermediates were characterized by ESI-MS [M+Na]+ peaks (e.g., m/z 1497.5589 for a trisaccharide derivative) .
Advanced: How can chemoselective manipulation of the allyl group be achieved without affecting acetyl protecting groups?
Pd(0)-catalyzed allyl transfer reactions or iodine-mediated isomerization (e.g., converting allyl ethers to propenyl ethers) enable selective modifications under mild conditions. For instance, Wilkinson’s catalyst (RhCl(PPh3)3) in THF selectively isomerizes the allyl group without deacetylating sensitive positions. This strategy is critical for introducing bioorthogonal handles (e.g., azides) for click chemistry .
Advanced: What challenges arise in maintaining stereochemical integrity during glycosylation reactions involving this compound?
Steric hindrance from the tetra-O-acetyl mannose donor can lead to α/β anomeric mixture formation. Neighboring-group participation (e.g., using nitrile solvents) and catalytic AgOTf promote α-selectivity. Preactivation protocols with NIS/AgOTf at low temperatures (-30°C) enhance reaction efficiency, as demonstrated in the synthesis of α(1→2)-linked mannooligosaccharides .
Basic: In what research contexts is this compound particularly valuable for studying carbohydrate-protein interactions?
Its structural complexity mimics natural glycan epitopes, making it ideal for SPR assays to probe lectin binding affinities. Selective deacetylation generates deprotected glycans for microarray studies , elucidating roles in immune recognition (e.g., pathogen adhesion to host receptors) .
Advanced: What methodologies enable the synthesis of branched oligosaccharides using this compound as a building block?
Orthogonal protecting group strategies (e.g., benzyl vs. acetyl) allow sequential glycosylation. For example, temporary silyl ethers at O-4 or O-6 positions enable coupling of additional mannose residues. In one study, benzyl groups were selectively removed via hydrogenolysis to assemble α(1→2)- and α(1→6)-linked mannooligosaccharides, confirmed by NOE NMR correlations .
Basic: How do the acetyl groups influence the stability and reactivity of this compound in glycosylation reactions?
Acetyl groups enhance solubility in organic solvents (e.g., CH2Cl2) and stabilize the glycosyl donor against hydrolysis. They act as electron-withdrawing groups, increasing the electrophilicity of the anomeric center for efficient glycoside bond formation. Post-synthesis, they are removed under basic conditions (e.g., NaOMe/MeOH) .
Advanced: What strategies minimize side reactions (e.g., aglycone transfer) during glycosylation with this mannopyranoside derivative?
Low-temperature preactivation (-30°C) with NIS/AgOTf reduces aglycone transfer. Molecular sieves (4Å) scavenge moisture, while Et3SiH suppresses oxidative side reactions. For example, in the synthesis of a trisaccharide, these conditions achieved 67% yield with minimal byproducts .
Basic: What is the role of this compound in studying enzyme-mediated glycosylation pathways?
It serves as a substrate analog for glycosyltransferases, enabling mechanistic studies of enzyme specificity. The allyl group can be functionalized with fluorescent tags to track enzyme activity in real-time assays .
Advanced: How can isotopic labeling (e.g., 13C) of this compound enhance structural studies of glycoconjugates?
13C-labeling at specific carbons (e.g., C-6) facilitates NMR-based tracking of glycosidic bond conformations. In one study, 13C-enriched mannopyranosides revealed torsional angles in α(1→6) linkages via J-coupling analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
